The Discovery and Isolation of Lactobacillic Acid: A Technical Guide
The Discovery and Isolation of Lactobacillic Acid: A Technical Guide
A comprehensive overview of the historical milestones, isolation methodologies, and structural elucidation of a unique bacterial fatty acid.
For Immediate Release
PITTSBURGH, PA – This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of lactobacillic acid, a unique cyclopropane-containing fatty acid first identified in the mid-20th century. This document is intended for researchers, scientists, and drug development professionals interested in the history of microbial lipid biochemistry and the methodologies for isolating and identifying novel fatty acids.
Executive Summary
Lactobacillic acid, systematically known as cis-11,12-methyleneoctadecanoic acid, is a C19 fatty acid distinguished by the presence of a cyclopropane (B1198618) ring within its acyl chain. Its discovery in the 1950s was a significant advancement in the understanding of bacterial lipid metabolism. Initially isolated from Lactobacillus species, it was later found to be identical to a previously discovered but misidentified compound, "phytomonic acid." This guide details the chronological history of its discovery, provides comprehensive experimental protocols for its isolation and analysis, presents its key physicochemical properties, and illustrates its biosynthetic pathway.
Historical Timeline of Discovery and Elucidation
The journey to understanding lactobacillic acid involved several key discoveries over a number of years.
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1938: Researchers first isolated an unusual fatty acid from the bacterium Agrobacterium tumefaciens (at the time referred to as Phytomonas tumefaciens). They named this compound "phytomonic acid".[1]
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1950s: A research group at the University of Pittsburgh, while investigating the nutritional requirements of Lactobacillus species, discovered a novel fatty acid. They found that this lipid component was essential for the growth of Lactobacillus arabinosus (now classified as Lactobacillus plantarum) in the absence of the vitamin biotin.[1]
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1950: Klaus Hofmann and R.A. Lucas formally reported the isolation of this new fatty acid from Lactobacillus arabinosus and proposed the name "lactobacillic acid".[1] They determined its molecular formula to be C₁₉H₃₆O₂.[1]
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1955: K. Hofmann and F. Tausig demonstrated that "phytomonic acid," isolated from A. tumefaciens, was in fact identical to lactobacillic acid.[1] The earlier work on phytomonic acid had been hampered by sample contamination.[1]
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1954-1958: Through a series of chemical degradation studies, Hofmann and his colleagues elucidated the structure of lactobacillic acid, identifying it as a methyleneoctadecanoic acid and hypothesizing a cis configuration for the cyclopropane ring.[1]
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1961: The fundamental principles of the biosynthesis of lactobacillic acid were established.[1]
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2005: A Canadian research group confirmed the cis stereochemistry of the cyclopropane ring.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for lactobacillic acid is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₆O₂ | [1] |
| Molar Mass | 296.49 g/mol | [2] |
| Melting Point | 27.8–28.8 °C | [1] |
| Systematic Name | cis-11,12-Methyleneoctadecanoic acid | [2] |
| Alternative Names | (11R,12S)-Methyleneoctadecanoic acid, Phytomonic acid | [1] |
| Solubility | Soluble in acetone (B3395972), chloroform, diethyl ether, and petroleum ether. | [1] |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and characterization of lactobacillic acid from bacterial cultures.
Isolation and Purification of Lactobacillic Acid from Lactobacillus plantarum
This protocol is based on the classical methods developed by Hofmann and colleagues, with modern adaptations.
4.1.1 Bacterial Cultivation and Cell Harvesting
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Inoculum Preparation: Prepare a starter culture of Lactobacillus plantarum in MRS (de Man, Rogosa and Sharpe) broth and incubate at 37°C for 24 hours under anaerobic or microaerophilic conditions.
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Large-Scale Culture: Inoculate a larger volume of MRS broth with the starter culture and incubate at 37°C until the late exponential or early stationary phase of growth is reached.[2]
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Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
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Washing: Wash the cell pellet twice with sterile distilled water to remove residual media components.
4.1.2 Lipid Extraction
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Initial Extraction ("Free Lipids"): The cell pellet is suspended in acetone and refluxed for 3 hours. The acetone extract is then filtered. This process is repeated with diethyl ether to extract the "free" lipids.[1]
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Hydrolysis ("Bound Lipids"): The remaining cell mass is subjected to acid hydrolysis (e.g., with 2M HCl) to cleave ester-bound fatty acids from phospholipids (B1166683) and other complex lipids.[1]
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Extraction of Hydrolyzed Lipids: The acidified cell suspension is then extracted with diethyl ether or hexane (B92381) to recover the now "free" fatty acids. The organic phases from all extraction steps are combined.
4.1.3 Purification by Urea (B33335) Crystallization
Urea crystallization is an effective method for separating saturated and cyclopropane fatty acids from unsaturated fatty acids.
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Preparation of Urea Solution: Prepare a saturated solution of urea in hot methanol (B129727) (60-70°C).
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Formation of Adducts: Add the crude fatty acid extract to the hot urea-methanol solution. The ratio of urea to fatty acids should be approximately 3:1 (w/w). Stir until the mixture is homogenous.
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Crystallization: Allow the solution to cool slowly to room temperature, and then chill to 4-10°C for 12-24 hours. Saturated and cyclopropane fatty acids, including lactobacillic acid, will form crystalline inclusion complexes (adducts) with urea, while unsaturated fatty acids remain in the filtrate.
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Isolation of Adducts: Separate the urea-fatty acid adducts from the liquid phase by filtration.
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Release of Fatty Acids: Decompose the adducts by adding hot water (approximately 75°C) to the crystals. This will dissolve the urea, releasing the fatty acids.
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Final Extraction: Extract the released fatty acids from the aqueous solution using petroleum ether or hexane. Wash the organic phase with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified fatty acid mixture enriched in lactobacillic acid.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, fatty acids must first be derivatized to their more volatile methyl esters (FAMEs).
4.2.1 Derivatization to Fatty Acid Methyl Esters (FAMEs)
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Acid-Catalyzed Methylation:
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To the dried lipid extract (approximately 1-20 mg), add 2 mL of 1.25 M HCl in anhydrous methanol.
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Seal the reaction vessel and heat at 80°C for 1 hour.
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After cooling, add 1 mL of water and 1 mL of hexane.
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Vortex vigorously to extract the FAMEs into the hexane layer.
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Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
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4.2.2 GC-MS Analysis
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Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar column like BPX-70 or a non-polar column like HP-5MS) coupled to a mass spectrometer.
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Injection: Inject 1 µL of the FAMEs solution in splitless mode.
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GC Conditions (Example):
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Carrier Gas: Helium or Hydrogen.
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Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 10 minutes.
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Injector Temperature: 250°C.
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MS Conditions (Example):
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Ionization Mode: Electron Impact (EI) at 70 eV.
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Mass Range: m/z 40-500.
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Ion Source Temperature: 230°C.
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Identification: The mass spectrum of lactobacillic acid methyl ester will show a characteristic fragmentation pattern, which can be compared to spectral libraries for confirmation.
Visualizing Experimental Workflows and Biosynthesis
General Experimental Workflow for Isolation and Analysis
Caption: Workflow for lactobacillic acid isolation and analysis.
Biosynthetic Pathway of Lactobacillic Acid
Caption: Biosynthesis of lactobacillic acid from cis-vaccenic acid.
Conclusion
The discovery of lactobacillic acid marked a pivotal moment in microbial lipid research, revealing the existence of cyclopropane fatty acids in bacteria and their important physiological roles. The historical journey from its initial misidentification as "phytomonic acid" to the full elucidation of its structure and biosynthetic pathway showcases the iterative and collaborative nature of scientific progress. The experimental protocols detailed in this guide provide a robust framework for the isolation and characterization of this and other novel fatty acids, serving as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development. Further research into the precise functions of lactobacillic acid and other cyclopropane fatty acids in bacterial membranes continues to be an active and important area of investigation.
